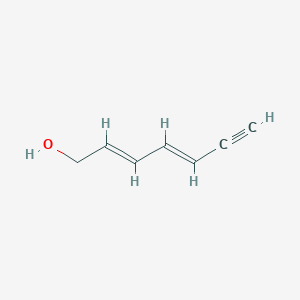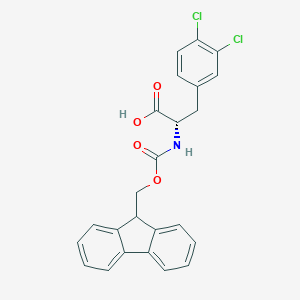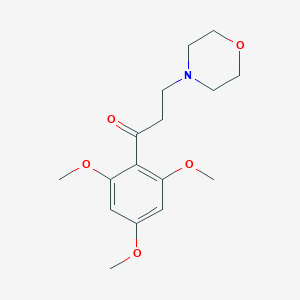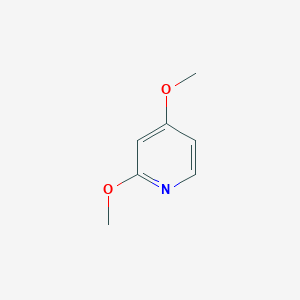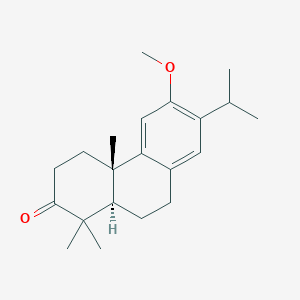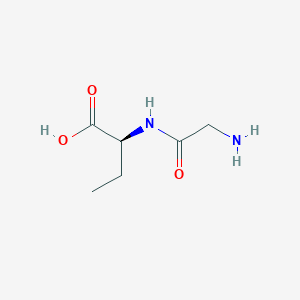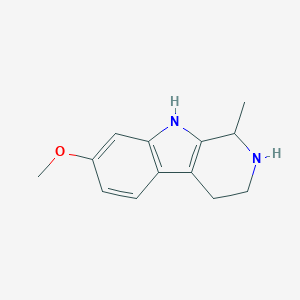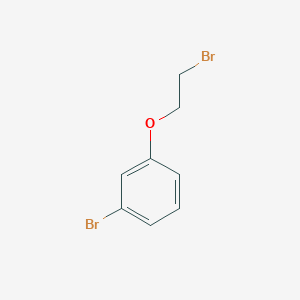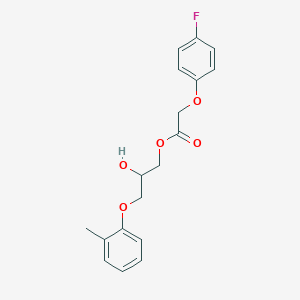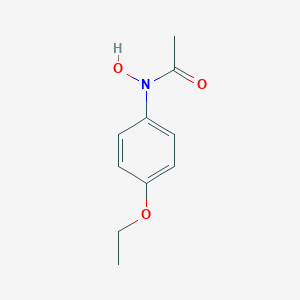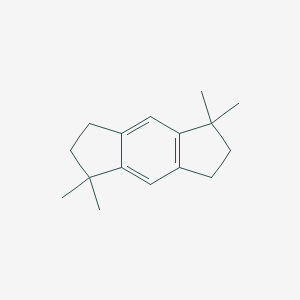
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene (TMT) is a fluorescent compound that has been widely used in scientific research. It is a derivative of indene and is also known as tetramethylindane. TMT has unique optical properties, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of TMT is based on its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows TMT to be used as a fluorescent probe to study biological processes.
Effets Biochimiques Et Physiologiques
TMT has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interact with biological molecules in a significant way.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TMT in lab experiments include its unique optical properties, high sensitivity, and low toxicity. TMT can be used to study a wide range of biological processes and is compatible with many experimental techniques, including microscopy, flow cytometry, and spectroscopy.
The limitations of using TMT in lab experiments include its cost and the need for specialized equipment to detect its fluorescence. TMT can also be affected by changes in pH and temperature, which can limit its usefulness in some experimental conditions.
Orientations Futures
There are many potential future directions for research involving TMT. Some possible areas of study include:
1. Development of new TMT derivatives with improved optical properties and increased sensitivity.
2. Use of TMT in high-throughput screening assays to identify new drug targets.
3. Investigation of the role of TMT in protein folding and misfolding.
4. Use of TMT to study the dynamics of intracellular signaling pathways.
5. Development of TMT-based biosensors for the detection of specific molecules in biological samples.
6. Use of TMT in imaging studies to visualize biological processes in real-time.
7. Investigation of the role of TMT in the development of neurodegenerative diseases.
8. Use of TMT in the study of protein-protein interactions and protein-ligand binding.
In conclusion, TMT is a valuable tool for studying various biological processes. Its unique optical properties make it a versatile and sensitive fluorescent probe. Future research involving TMT has the potential to lead to new insights into the workings of biological systems.
Méthodes De Synthèse
The synthesis of TMT involves the reaction of indene with tert-butyl lithium and methyl iodide. The reaction produces TMT as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
TMT is widely used in scientific research as a fluorescent probe. Its unique optical properties make it a valuable tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. TMT has been used to study the binding of ligands to receptors, the movement of proteins within cells, and the localization of specific proteins within tissues.
Propriétés
Numéro CAS |
17465-54-2 |
|---|---|
Nom du produit |
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene |
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C16H22/c1-15(2)7-5-11-10-14-12(9-13(11)15)6-8-16(14,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
BEPJIQZJVIITTC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
SMILES canonique |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
Synonymes |
1,1,5,5-TETRAMETHYL-S-HYDRINDACENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



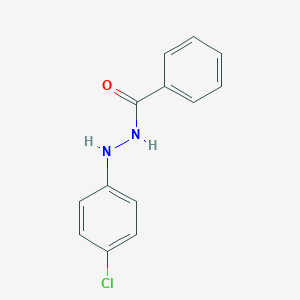
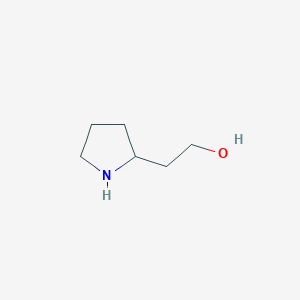
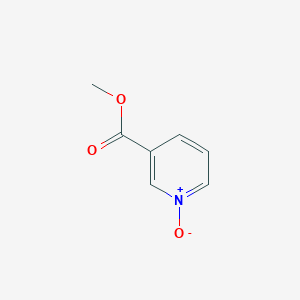
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
